Product packaging for 3-(Furan-3-yl)isoxazol-5-amine(Cat. No.:CAS No. 1021245-77-1)

3-(Furan-3-yl)isoxazol-5-amine

Cat. No.: B13609411
CAS No.: 1021245-77-1
M. Wt: 150.13 g/mol
InChI Key: RXOUNOPGLKFTNV-UHFFFAOYSA-N
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Description

3-(Furan-3-yl)isoxazol-5-amine (CAS Number: 1021245-77-1) is a high-purity heterocyclic compound with the molecular formula C 7 H 6 N 2 O 2 and a molecular weight of 150.13 g/mol. This isoxazole derivative is designed for research use only in pharmaceutical and medicinal chemistry applications. The compound features a fused heterocyclic scaffold of significant interest in drug discovery. The isoxazole ring is a privileged structure in medicinal chemistry, known for its diverse biological activities and presence in several marketed drugs . Researchers value this core structure for its ability to engage in multiple non-covalent interactions, including hydrogen bonding and π-π stacking, which are crucial for target binding . The incorporation of the furan heterocycle further enhances the molecular complexity and potential for diverse biological interactions. Research Applications and Potential Mechanisms: Isoxazole derivatives demonstrate a broad spectrum of pharmacological activities in preclinical research. The this compound scaffold serves as a key building block for developing novel compounds with potential anti-inflammatory properties through cyclooxygenase (COX) enzyme inhibition . Similar structures have shown promising anticancer activities through multiple mechanisms, including aromatase inhibition, apoptosis induction, and tubulin inhibition . Additional research applications include exploration as antimicrobial and antiviral agents, where the isoxazole pharmacophore has demonstrated significant potential . The compound's structure-activity relationship (SAR) can be systematically investigated to optimize binding affinity and selectivity for various biological targets. This product is offered for research purposes as part of drug discovery programs and chemical biology studies. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or human consumption applications. Researchers should consult the safety data sheet and implement appropriate safety protocols when handling this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N2O2 B13609411 3-(Furan-3-yl)isoxazol-5-amine CAS No. 1021245-77-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1021245-77-1

Molecular Formula

C7H6N2O2

Molecular Weight

150.13 g/mol

IUPAC Name

3-(furan-3-yl)-1,2-oxazol-5-amine

InChI

InChI=1S/C7H6N2O2/c8-7-3-6(9-11-7)5-1-2-10-4-5/h1-4H,8H2

InChI Key

RXOUNOPGLKFTNV-UHFFFAOYSA-N

Canonical SMILES

C1=COC=C1C2=NOC(=C2)N

Origin of Product

United States

Synthetic Methodologies for 3 Furan 3 Yl Isoxazol 5 Amine and Its Analogues

Precursor Synthesis and Starting Material Derivatization

The successful synthesis of the target molecule is highly dependent on the preparation of suitable precursors. For 3-(furan-3-yl)isoxazol-5-amine, key starting materials include furan-3-carbaldehyde and its derivatives, which provide the furan-3-yl moiety. The amine group at the 5-position of the isoxazole (B147169) ring is often introduced from a nitrogen-containing precursor.

Derivatization of furan-3-carbaldehyde is a common starting point. For instance, it can be converted to the corresponding aldoxime, a crucial precursor for the generation of nitrile oxides. This transformation is typically achieved by reacting the aldehyde with hydroxylamine (B1172632) hydrochloride. tandfonline.com

Another important class of precursors are β-ketonitriles. The condensation of esters with nitrile anions, followed by cyclization of the resulting β-ketonitrile with hydroxylamine, is a well-established method for synthesizing 5-aminoisoxazoles. acs.org In the context of this compound, a furan-containing ester would be reacted with a nitrile anion to generate the necessary β-ketonitrile intermediate.

Isoxazole Ring Formation Strategies

The construction of the isoxazole ring is the cornerstone of the synthesis. Several powerful strategies have been developed for this purpose, including 1,3-dipolar cycloadditions, multi-component reactions, and the cyclization of linear precursors.

1,3-Dipolar Cycloaddition Reactions (e.g., Nitrile Oxide Cycloadditions)

The 1,3-dipolar cycloaddition reaction is a widely employed and versatile method for the synthesis of isoxazoles. wikipedia.orgnih.gov This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile) to form the isoxazole ring. wikipedia.orgmdpi.com

Nitrile oxides are typically unstable and are therefore generated in situ. chemtube3d.com Common methods for their generation include the dehydrohalogenation of hydroxamoyl halides (e.g., α-chlorooximes) or the dehydration of nitroalkanes. tandfonline.comacs.org For the synthesis of this compound, a furan-3-carbonitrile oxide would be the key 1,3-dipole. The dipolarophile would be an alkyne bearing a group that can be converted to an amine, or a protected amine equivalent.

A notable example is the reaction of in situ generated nitrile oxides with α-cyanoenamines, which regioselectively yields 5-aminoisoxazoles. nih.govmdpi.com The α-cyanoenamines act as synthetic equivalents of aminoacetylenes. mdpi.com

Controlling the regioselectivity of the 1,3-dipolar cycloaddition is crucial for obtaining the desired isomer. The reaction of a nitrile oxide with an unsymmetrical alkyne can potentially yield two regioisomers: the 3,5-disubstituted and the 3,4-disubstituted isoxazole.

The regioselectivity is influenced by both electronic and steric factors. mdpi.com Frontier Molecular Orbital (FMO) theory is often used to predict the outcome. mdpi.comacs.org Generally, the reaction between a nitrile oxide and a terminal alkyne favors the formation of the 3,5-disubstituted isoxazole. nih.gov However, the use of specific catalysts, such as ruthenium(II) complexes, can reverse this regioselectivity, leading to the formation of 3,4-disubstituted isoxazoles. acs.orgnih.gov The reaction of nitrile oxides with electron-rich alkynes like ynamines typically yields 5-heterosubstituted isoxazoles. acs.org

Stereoselectivity becomes important when chiral centers are present or formed during the reaction. Intramolecular nitrile oxide cycloaddition (INOC) reactions have been shown to proceed with a high degree of stereoselectivity, enabling the synthesis of stereochemically defined fused isoxazole systems. nih.govacs.org The stereochemical outcome of intermolecular cycloadditions can also be controlled, for instance, in the reaction of β-azolyl enamines with nitrile oxides, where the geometry of the enamine dictates the stereochemistry of the resulting isoxazoline. beilstein-journals.org

The 1,3-dipolar cycloaddition is generally considered to be a concerted pericyclic reaction that proceeds through a six-electron transition state. wikipedia.org However, a stepwise mechanism involving a diradical intermediate has also been proposed. nih.govrsc.org

The reaction is initiated by the in situ generation of the nitrile oxide from a suitable precursor. chemtube3d.com This reactive intermediate then undergoes cycloaddition with the alkyne. The reaction can be influenced by solvent polarity and the presence of catalysts. wikipedia.org Metal catalysis, for example with ruthenium, can alter the polarization of the nitrile oxide and thus change the regiochemical outcome of the cycloaddition. acs.org

Multi-Component Reactions (MCRs) for Isoxazole Scaffold Assembly

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like isoxazoles in a single step from three or more starting materials. acs.orgacs.org

A notable MCR for the synthesis of 5-aminoisoxazole-4-carbonitriles involves the reaction of an aldehyde, malononitrile, and hydroxylamine hydrochloride. nih.govd-nb.infonih.gov This reaction proceeds in good yields and under mild conditions, often using green solvents like a deep eutectic solvent of K2CO3/glycerol. nih.govd-nb.info To synthesize an analogue of this compound using this method, furan-3-carbaldehyde would be used as the aldehyde component.

The Ugi four-component reaction (U-4CR) is another powerful MCR that has been employed in the synthesis of isoxazole-containing structures. acs.orgacs.orgrsc.org This reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. acs.org By incorporating a component with a latent nitrile oxide precursor, the Ugi product can undergo a subsequent intramolecular nitrile oxide cycloaddition (INOC) to form a fused isoxazole ring system. acs.orgacs.org

Cyclization Reactions of Linear Precursors

The formation of the isoxazole ring can also be achieved through the cyclization of appropriately functionalized linear precursors. This approach is particularly useful for the synthesis of 5-aminoisoxazoles.

One of the most common methods involves the cyclization of β-ketonitriles with hydroxylamine. acs.orgnih.gov The β-ketonitrile can be prepared by the condensation of an ester with a nitrile. This method is highly effective for the synthesis of 3-aryl-5-aminoisoxazoles.

Another approach is the nucleophilic addition of lithiated alkyl nitriles to α-chlorooximes. acs.orgorganic-chemistry.org This reaction proceeds in high yield and offers a convenient route to 4-alkyl-5-aminoisoxazoles. acs.org The reaction is believed to proceed through either a stepwise addition to a nitrile oxide intermediate or a concerted pathway. organic-chemistry.org

Furthermore, the reaction of β-oxodithioesters with hydroxylamine hydrochloride can lead to the formation of 3-methylthio-5-aryl-isoxazoles. rsc.org

Intramolecular Cyclization Approaches

Intramolecular cyclization strategies offer a powerful means to construct the isoxazole ring with high regiocontrol. These methods typically involve a pre-formed linear substrate containing all the necessary atoms for the isoxazole core, which then undergoes a ring-closing reaction.

A prominent example is the cyclization of α,β-acetylenic oximes. rsc.orgorganic-chemistry.org This transformation can be catalyzed by various metal salts, such as AuCl₃ or CuCl, to afford substituted isoxazoles in good yields. organic-chemistry.org The methodology is versatile, allowing for the selective synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles. organic-chemistry.org Similarly, the oxidation of propargylamines to the corresponding oximes, followed by a copper-catalyzed intramolecular cyclization, provides a route to a variety of isoxazoles. organic-chemistry.orgacs.org

Another approach involves the intramolecular nucleophilic substitution of a nitro group. For instance, isoxazolo[4,5-b]pyridines have been synthesized from 2-chloro-3-nitropyridines through an intramolecular cyclization where the oxime nitrogen displaces the nitro group. beilstein-journals.org

The Ugi four-component reaction (U-4CR) can be coupled with an intramolecular nitrile oxide cyclization (INOC) to produce fused six-membered lactams to isoxazole and isoxazoline. acs.org This sequential approach allows for the efficient construction of complex heterocyclic systems from simple starting materials. acs.org

PrecursorCatalyst/Reagent(s)Product TypeKey Features
α,β-Acetylenic oximeAuCl₃, CuCl, Pd(OAc)₂Substituted isoxazoleMetal-catalyzed cycloisomerization. rsc.orgorganic-chemistry.org
Propargylaminem-CPBA, CuClSubstituted isoxazoleOne-pot oxidation and intramolecular cyclization. organic-chemistry.orgacs.org
2-Chloro-3-nitropyridine derivativeBaseIsoxazolo[4,5-b]pyridineIntramolecular nucleophilic substitution of the nitro group. beilstein-journals.org
Ugi adductPOCl₃, Et₃NFused isoxazole/isoxazolineSequential Ugi reaction and intramolecular nitrile oxide cyclization. acs.org

Rearrangement-Based Syntheses

Rearrangement reactions provide unique pathways to the isoxazole scaffold, often from other heterocyclic systems. These transformations can lead to the formation of highly substituted or complex isoxazole derivatives that may be difficult to access through other methods.

The Boulton-Katritzky rearrangement is a notable example, involving the rearrangement of aza-heterocycles. For instance, the base-promoted rearrangement of isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones has been observed to yield 3-hydroxy-2-(2-aryl organic-chemistry.orgorganic-chemistry.orgrsc.orgtriazol-4-yl)pyridines, demonstrating a rearrangement of the isoxazole ring system. beilstein-journals.orgnih.gov

Another type of rearrangement involves the photochemical isomerization of isoxazoles into other heterocycles. While this is a reaction of isoxazoles rather than a synthesis of them, it highlights the chemical transformations the ring can undergo. For example, irradiation of trisubstituted isoxazoles can lead to the formation of ketenimines, which are valuable synthetic intermediates. nih.gov

A base-induced rearrangement of certain isoxazoles can lead to imidazole (B134444) derivatives. rsc.org This represents a three-atom side-chain rearrangement involving a CNC sequence. rsc.org

Starting MaterialConditionsProductType of Rearrangement
Isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazoneBase (e.g., K₂CO₃)3-Hydroxy-2-(2-aryl organic-chemistry.orgorganic-chemistry.orgrsc.orgtriazol-4-yl)pyridineBoulton-Katritzky Rearrangement. beilstein-journals.orgnih.gov
Trisubstituted isoxazoleUV light (photochemical)KeteniminePhotochemical skeletal rearrangement. nih.gov
Substituted isoxazoleBaseImidazole derivativeBase-induced side-chain rearrangement. rsc.org

Palladium-Catalyzed Cross-Coupling Strategies for Isoxazole Construction

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the construction of the isoxazole ring, offering high efficiency and functional group tolerance. organic-chemistry.org These methods often involve the coupling of multiple components in a single pot.

A four-component coupling reaction has been developed for the synthesis of pyrazole (B372694) and isoxazole derivatives. This reaction utilizes a terminal alkyne, hydroxylamine, carbon monoxide, and an aryl iodide in the presence of a palladium catalyst. organic-chemistry.org The process is highly regioselective, with the aryl group from the aryl iodide ending up at the 3-position of the isoxazole ring and the substituent from the terminal alkyne at the 5-position. organic-chemistry.org

While not a direct construction of the isoxazole ring itself, palladium catalysis is also extensively used for the functionalization of pre-formed isoxazole rings. For instance, 4-iodoisoxazoles can undergo various palladium-catalyzed reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, to introduce a wide range of substituents at the 4-position. nih.gov Similarly, direct C-H arylation of isoxazoles at the 5-position has been achieved using a palladium catalyst with aryl iodides. researchgate.net

ReactantsCatalyst SystemProductKey Features
Terminal alkyne, hydroxylamine, carbon monoxide, aryl iodidePalladium catalyst3,5-Disubstituted isoxazoleOne-pot, four-component coupling. organic-chemistry.org
4-Iodoisoxazole, boronic acid/alkyne/styrene/aminePalladium catalyst3,4,5-Trisubstituted isoxazoleFunctionalization of a pre-formed isoxazole. nih.gov
Isoxazole, aryl iodidePdCl₂(MeCN)₂, DPPBz, AgF5-ArylisoxazoleDirect C-H activation at the 5-position. researchgate.net
ortho-Aroylated 3,5-diarylisoxazolePalladium catalystDibenzosuberone bearing an isoxazoleIntramolecular C-H/C-Br bond cross-coupling. acs.org

Introduction of the Furan (B31954) Moiety

To synthesize the target compound, this compound, the furan ring must be incorporated into the molecular structure. This can be achieved either by functionalizing a pre-existing isoxazole ring or by using a furan-containing building block in the initial ring-forming reaction.

Direct Functionalization of Isoxazole Rings

Direct functionalization of a pre-formed isoxazole ring with a furan group is a viable synthetic strategy. This typically involves transition metal-catalyzed cross-coupling reactions. nih.gov For instance, a halogenated isoxazole, such as 3-bromoisoxazol-5-amine, could potentially be coupled with a furan-based organometallic reagent, like a furanboronic acid or a furylstannane, under palladium catalysis.

The direct C-H functionalization of isoxazoles is another emerging area. nih.gov While challenging due to the potential for ring-opening under harsh conditions, methods for the direct arylation of isoxazoles have been developed. researchgate.net It is conceivable that a similar strategy could be employed to introduce a furan ring directly onto the isoxazole core, although specific examples for the synthesis of this compound via this route are not prevalent in the searched literature.

Furan-Containing Building Blocks in Ring Formation

A more common and often more efficient approach is to utilize a furan-containing precursor in the synthesis of the isoxazole ring. This ensures the furan moiety is incorporated from the outset. Furans are considered valuable biomass-derived platform chemicals and can be transformed into a wide variety of other compounds. chim.it

For example, a furan-containing chalcone (B49325) could be reacted with hydroxylamine to yield a 3,5-disubstituted isoxazole where one of the substituents is a furan ring. hilarispublisher.com Specifically, a chalcone derived from a furan aldehyde and an appropriate ketone could serve as the precursor.

Similarly, a furan-containing 1,3-dicarbonyl compound could be condensed with hydroxylamine. For the synthesis of this compound, a suitable starting material would be a β-ketoester or β-diketone bearing a furan-3-yl group.

The use of furan derivatives as building blocks in multicomponent reactions also presents a powerful strategy. sigmaaldrich.com For instance, a furan aldehyde could be a component in a reaction sequence leading to the desired isoxazole. Research has been conducted on the synthesis of 3-phenyl-5-furan isoxazole derivatives, highlighting the use of furan-containing precursors. nih.gov

Amination Strategies for the C-5 Position of the Isoxazole Ring

The introduction of an amino group at the C-5 position of the isoxazole ring is a critical step in the synthesis of this compound and related compounds. Various amination strategies have been developed to achieve this transformation efficiently.

One common approach involves the nucleophilic substitution of a suitable leaving group, such as a halogen, at the C-5 position of the isoxazole ring. For instance, 5-haloisoxazoles can react with a variety of nitrogen nucleophiles, including ammonia, primary amines, and secondary amines, to yield the corresponding 5-amino-isoxazole derivatives. The reactivity of the C-5 position towards nucleophilic attack is a key factor in the success of these reactions.

Another strategy is the direct amination of the isoxazole ring. This can be achieved through various methods, including transition metal-catalyzed C-H amination reactions. researchgate.net These methods offer the advantage of avoiding the pre-functionalization of the isoxazole ring with a leaving group. For example, the use of anthranils as aminating agents in the presence of a transition metal catalyst can lead to the formation of a new C-N bond at the desired position. researchgate.net

Furthermore, the synthesis of 5-aminoisoxazoles can be accomplished through the reaction of lithiated alkyl nitriles with α-chlorooximes, which provides a route to 4-alkyl-5-aminoisoxazoles in high yields. organic-chemistry.org The regioselectivity of the reaction between hydroxylamine and various precursors is also a crucial factor, with reaction temperature and pH playing key roles in determining the formation of 3-amino-5-alkyl or 5-amino-3-alkyl isoxazoles. organic-chemistry.org

The development of enantioselective amination reactions has also been a focus of research. For example, the catalytic enantioselective vinylogous amination of 5-alkyl-4-nitroisoxazoles using a dipeptide-based guanidinium (B1211019) phase-transfer catalyst has been reported to produce chiral isoxazole derivatives with high yields and excellent enantioselectivities. acs.org This highlights the potential for creating stereochemically complex molecules containing the isoxazol-5-amine (B86289) scaffold.

Catalytic Approaches in Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to complex molecules. The synthesis of this compound and its analogues has benefited significantly from the development of both metal-catalyzed and organocatalytic methodologies.

Transition metal catalysts, particularly those based on copper, ruthenium, and iron, have been extensively employed in the synthesis of isoxazole derivatives. These catalysts facilitate a variety of transformations, including cycloadditions, cross-coupling reactions, and ring-opening/closing cascades.

Copper (Cu)-Catalyzed Reactions:

Copper catalysts are widely used for the synthesis of isoxazoles, often through [3+2] cycloaddition reactions of alkynes with in situ generated nitrile oxides. nih.gov This approach allows for the regioselective synthesis of 3,5-disubstituted isoxazoles. nih.gov Copper-catalyzed cascade reactions involving diazo compounds, tert-butyl nitrite (B80452), and alkynes have also been developed for the one-pot synthesis of isoxazoles. acs.org Furthermore, copper-catalyzed aerobic oxidative C-O bond formation from enone oximes provides a direct route to 3,5-disubstituted isoxazoles using an inexpensive metal catalyst and a green oxidant. rsc.org The synthesis of fluoroalkylated isoxazoles from commercially available amines and alkynes has also been achieved through a copper-catalyzed one-pot protocol. acs.org

Ruthenium (Ru)-Catalyzed Reactions:

Ruthenium catalysts have proven effective in the synthesis of isoxazoles via [3+2] cycloaddition of nitrile oxides with alkynes, often exhibiting complementary regioselectivity compared to copper-catalyzed methods. nih.gov For instance, the use of [Cp*RuCl(cod)] as a precatalyst allows for the synthesis of 3,4-di- or 3,4,5-trisubstituted isoxazoles. nih.gov Ruthenium catalysts have also been employed in the intramolecular cyclization of hydroxy enynes to produce furan derivatives, which can be precursors to furan-isoxazole compounds. rsc.org

Iron (Fe)-Catalyzed Reactions:

Iron catalysts offer a cost-effective and environmentally friendly alternative to more precious metals. Iron(III) nitrate (B79036) has been used as a nitration and cyclization reagent for the synthesis of isoxazoles from alkynes. acs.org Iron-catalyzed reductive ring-opening and isomerization reactions of 4-alkynylisoxazoles can lead to the formation of polysubstituted furans. researchgate.net Additionally, iron-catalyzed synthesis of isoxazole derivatives from N-hydroxy-benzene sulphonamide and propargylic alcohol has been reported as a one-pot reaction. iosrjournals.org

Table 1: Comparison of Metal-Catalyzed Methodologies for Isoxazole Synthesis

CatalystReaction TypeKey Features
Copper (Cu) [3+2] Cycloaddition, Cascade Reactions, Oxidative CyclizationHigh regioselectivity, mild reaction conditions, tolerance of various functional groups. nih.govacs.orgrsc.orgacs.org
Ruthenium (Ru) [3+2] Cycloaddition, Intramolecular CyclizationComplementary regioselectivity to copper, synthesis of highly substituted isoxazoles. nih.govrsc.org
Iron (Fe) Nitration/Cyclization, Reductive Ring-OpeningInexpensive, environmentally friendly, one-pot procedures. acs.orgresearchgate.netiosrjournals.org

In recent years, organocatalysis has emerged as a powerful tool in organic synthesis, providing an alternative to metal-based catalysts. acs.org These metal-free approaches often offer advantages in terms of reduced toxicity, cost-effectiveness, and operational simplicity.

Organocatalytic strategies for isoxazole synthesis include the use of simple organic molecules to promote key bond-forming reactions. For example, primary amines have been shown to catalyze the aerobic reductive ring-cleavage of isoxazoles. cjcatal.com The development of organocatalytic deoxygenative [3+2] cycloaddition of N-hydroxyamides with alkynes provides a regioselective route to 3,4,5-trisubstituted isoxazoles. acs.org

Metal-free reaction conditions are also being explored for the synthesis of furan-isoxazole derivatives. These methods often rely on the inherent reactivity of the starting materials under specific conditions, such as microwave irradiation or the use of green solvents. rsc.org For instance, the synthesis of isoxazole derivatives has been achieved through microwave-assisted metal-free routes, which can lead to quantitative yields. rsc.org The use of TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl) as a catalyst under sustainable conditions enables the reaction of nitroalkenes with alkynes to form isoxazoles. organic-chemistry.org

Green Chemistry Principles in the Synthesis of Furan-Isoxazole Derivatives

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, including furan-isoxazole derivatives, to minimize environmental impact and enhance sustainability. preprints.orgbenthamdirect.com

Key aspects of green chemistry in this context include:

Use of Greener Solvents: The replacement of hazardous organic solvents with more environmentally benign alternatives like water or ionic liquids is a primary focus. nih.govmdpi.comscirp.org For example, the synthesis of isoxazole-5(4H)-one derivatives has been successfully carried out in water using an amine-functionalized cellulose (B213188) catalyst. mdpi.com

Energy Efficiency: Microwave-assisted synthesis has emerged as a green and efficient technique, often leading to shorter reaction times, higher yields, and increased selectivity compared to conventional heating methods. benthamdirect.comrasayanjournal.co.innih.gov

Atom Economy: The design of synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core principle. Multicomponent reactions (MCRs) are particularly noteworthy for their high atom economy, allowing for the rapid construction of complex molecules in a single step. mdpi.com

Use of Renewable Feedstocks and Catalysts: The use of catalysts derived from renewable sources, such as agro-waste, is being explored. For instance, a catalyst derived from water extract of orange fruit peel ash (WEOFPA) has been used for the synthesis of isoxazole derivatives. nih.gov

Ultrasound-Assisted Synthesis: Sonochemistry has been shown to be an eco-friendly alternative for the synthesis of isoxazole-based molecules, offering enhanced reaction efficiency and reduced energy consumption. preprints.orgpreprints.org

Table 2: Green Chemistry Approaches in Isoxazole Synthesis

Green Chemistry PrincipleApplication in Isoxazole SynthesisReferences
Greener Solvents Use of water and ionic liquids as reaction media. nih.govmdpi.comscirp.org
Energy Efficiency Microwave-assisted and ultrasound-assisted synthesis. preprints.orgbenthamdirect.comrasayanjournal.co.innih.govpreprints.org
Atom Economy Development of multicomponent reactions. mdpi.com
Renewable Resources Use of catalysts derived from agro-waste. nih.gov

Solid-Phase Synthesis Techniques for Isoxazole Derivatives

Solid-phase organic synthesis (SPOS) has become a valuable tool for the preparation of libraries of heterocyclic compounds, including isoxazole derivatives. acs.org This technique involves attaching a starting material to a solid support (resin) and carrying out a series of reactions, with the final product being cleaved from the resin at the end of the synthesis.

The key advantages of SPOS include:

Simplified Purification: Excess reagents and by-products can be easily removed by washing the resin, eliminating the need for traditional purification methods like column chromatography. acs.org

Automation: The repetitive nature of the washing and reaction steps makes SPOS amenable to automation, allowing for the rapid synthesis of large numbers of compounds.

Combinatorial Chemistry: SPOS is well-suited for combinatorial chemistry, where multiple starting materials are used to generate a library of diverse compounds for biological screening. researchgate.net

The synthesis of isoxazoles on solid phase typically involves the [3+2] cycloaddition of nitrile oxides with resin-bound alkynes or alkenes. acs.orgnih.gov The nitrile oxides are often generated in situ from the corresponding primary nitro compounds or hydroximoyl chlorides. acs.org Various resins and linkers can be employed to tailor the synthesis to specific needs. For example, a cellulose-based resin has been used to prepare a library of isoxazoles via an in situ generated polymer-bound enaminone. researchgate.net Microwave irradiation has also been combined with solid-phase synthesis to accelerate reaction times and improve yields. rsc.orgrasayanjournal.co.in

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental data for ¹H NMR and ¹³C NMR, including chemical shifts (δ), coupling constants (J), and signal multiplicities, are essential for confirming the precise arrangement of atoms in the 3-(Furan-3-yl)isoxazol-5-amine structure. Advanced 2D NMR techniques would further elucidate the connectivity between the furan (B31954) and isoxazole (B147169) rings.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is critical for determining the molecular weight and elemental composition of a compound. Analysis of the fragmentation pattern provides valuable information about its structural components.

No specific mass spectrometry data, including molecular ion peak or fragmentation patterns, for this compound was found.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy identifies the characteristic functional groups within a molecule by measuring the absorption of infrared radiation. For this compound, key vibrational bands for the amine (N-H), furan (C-O-C), and isoxazole (C=N, N-O) groups would be expected.

No specific experimental IR absorption frequencies for this compound were found.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information on the electronic transitions within the molecule, particularly those involving conjugated π-systems present in the furan and isoxazole rings.

No specific UV-Vis absorption maxima (λmax) for this compound were found.

X-ray Crystallography for Solid-State Molecular Architecture

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, conformation, and the intermolecular interactions, such as hydrogen bonding and π–π stacking, that dictate its packing in the crystal lattice.

For a compound like this compound, a successful crystallographic analysis would yield a detailed structural model. This would confirm the planarity of the furan and isoxazole rings and determine the torsion angle between them. Key bond lengths and angles within the heterocyclic systems would be precisely measured. For instance, studies on related molecules like 3-amino-5-methylisoxazole (B124983) have utilized this method to provide detailed structural information, confirming the molecular geometry with high precision researchgate.net. Similarly, crystal structure analysis of other heterocyclic amines, such as isoxazolo[4,5-b]pyridin-3-amine, provides definitive data on bond lengths, angles, and intermolecular hydrogen-bonding networks that form in the solid state researchgate.net. The data obtained would be presented in a crystallographic information file (CIF), and key parameters are typically summarized in a table.

Table 1: Representative Crystallographic Data for a Hypothetical Analysis of this compound (Note: This table is illustrative and does not represent published data.)

ParameterValue
Chemical FormulaC₇H₆N₂O₂
Formula Weight150.14 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Hypothetical value
b (Å)Hypothetical value
c (Å)Hypothetical value
β (°)Hypothetical value
Volume (ų)Hypothetical value
Z (molecules/unit cell)4
Density (calculated)Hypothetical value g/cm³
Hydrogen Bonding MotifN-H···N intermolecular interactions

Vibrational Spectroscopy (e.g., Raman Spectroscopy)

A Raman spectrum for this compound would be expected to show characteristic peaks corresponding to the vibrational modes of the furan and isoxazole rings, as well as the amine group. Key expected vibrations would include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

N-H stretching: Symmetric and asymmetric stretches of the primary amine group, usually found in the 3200-3400 cm⁻¹ region.

C=C and C=N stretching: Vibrations from both the furan and isoxazole rings would appear in the 1400-1650 cm⁻¹ fingerprint region.

Ring breathing modes: Symmetric vibrations of the heterocyclic rings would give rise to sharp, characteristic peaks at lower frequencies.

While specific data for the target compound is unavailable, studies on similar structures, such as 5-Methyl-3-phenylisoxazole-4-carboxylic acid, have successfully employed FT-IR and Raman spectroscopy to assign experimental vibrational frequencies, often aided by theoretical calculations like Density Functional Theory (DFT) to achieve a complete analysis.

Table 2: Expected Raman Shift Ranges for Functional Groups in this compound (Note: This table is illustrative and based on general group frequencies.)

Functional Group / VibrationExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch (Amine)3200 - 3400Medium
C-H Stretch (Furan/Isoxazole)3050 - 3150Strong
C=N Stretch (Isoxazole)1600 - 1650Medium
C=C Stretch (Furan/Isoxazole)1450 - 1600Strong
Furan/Isoxazole Ring Breathing800 - 1200Strong

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a purified sample. The experimental results are then compared to the theoretical percentages calculated from the compound's proposed empirical formula. This comparison is crucial for confirming the elemental composition and purity of a newly synthesized compound.

For this compound, the molecular formula is C₇H₆N₂O₂. The theoretical elemental composition would be calculated based on this formula. An experimental analysis of a pure sample should yield values that are within ±0.4% of the theoretical values, which is the generally accepted margin of error for this method. This technique is routinely reported in the synthesis of new heterocyclic compounds to validate their identity. acgpubs.orggrowingscience.com

Table 3: Elemental Analysis Data for C₇H₆N₂O₂ (Note: The "Found" values are hypothetical as no experimental data has been published.)

ElementTheoretical (%)Found (%)
Carbon (C)56.00Hypothetical value
Hydrogen (H)4.03Hypothetical value
Nitrogen (N)18.66Hypothetical value

Chemical Reactivity and Transformation Pathways of 3 Furan 3 Yl Isoxazol 5 Amine

Reactions Involving the Primary Amine Functionality

The primary amino group at the C5 position of the isoxazole (B147169) ring is a key site of reactivity, behaving similarly to other aromatic amines. It readily participates in a variety of common organic transformations, allowing for the synthesis of a diverse range of derivatives.

The nucleophilic nature of the 5-amino group facilitates its reaction with electrophilic acylating and alkylating agents. Acylation, typically carried out with acyl chlorides or anhydrides in the presence of a base, yields stable N-(isoxazol-5-yl)amides. For instance, the reaction with chloroacetyl chloride can produce the corresponding N-substituted amide derivative. researchgate.net These amide products are often important intermediates in the synthesis of more complex molecules. researchgate.net

Alkylation reactions are also possible, though they may require specific conditions to achieve selectivity and avoid over-alkylation.

Table 1: Representative Acylation Reactions of 5-Aminoisoxazoles This table illustrates typical acylation reactions based on the known reactivity of the 5-aminoisoxazole scaffold.

ReactantAcylating AgentConditionsProduct
3-(Furan-3-yl)isoxazol-5-amineAcetyl ChloridePyridine, 0°C to rtN-(3-(Furan-3-yl)isoxazol-5-yl)acetamide
This compoundBenzoyl Chlorideaq. NaOH, rtN-(3-(Furan-3-yl)isoxazol-5-yl)benzamide
This compoundAcetic AnhydrideHeatN-(3-(Furan-3-yl)isoxazol-5-yl)acetamide

The primary amine of this compound can undergo condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. mdpi.com This reaction typically proceeds via a hemiaminal intermediate, which then dehydrates to yield the final imine product. mdpi.com The reaction is often catalyzed by acid and may require the removal of water to drive the equilibrium toward the product. The condensation of related 5-aminoisoxazoles with β-ketoesters has been shown to occur at the amino group, leading to the formation of enamines or amides. researchgate.net

Table 2: Condensation of this compound with Carbonyls This table shows expected products from condensation reactions based on established chemical principles.

Carbonyl CompoundConditionsProduct (Imine/Schiff Base)
BenzaldehydeEthanol, Acetic Acid (cat.), Reflux(E)-N-Benzylidene-3-(furan-3-yl)isoxazol-5-amine
AcetoneToluene, p-TsOH, Dean-StarkN-(Propan-2-ylidene)-3-(furan-3-yl)isoxazol-5-amine
4-MethoxybenzaldehydeMethanol, Reflux(E)-3-(Furan-3-yl)-N-(4-methoxybenzylidene)isoxazol-5-amine

Similar to other primary aromatic amines, the amino group of this compound can be converted into a diazonium salt upon treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid at low temperatures. acs.org The resulting 3-(furan-3-yl)isoxazol-5-diazonium salt is a versatile synthetic intermediate. nih.gov Due to their potential instability, these diazonium salts are usually used immediately in subsequent reactions, such as Sandmeyer or Schiemann reactions, to introduce a wide variety of substituents (e.g., -Cl, -Br, -CN, -F) onto the C5 position of the isoxazole ring, displacing the diazonium group.

Reactivity of the Isoxazole Ring System

The isoxazole ring is an aromatic, five-membered heterocycle containing nitrogen and oxygen. Its electronic nature influences its susceptibility to substitution reactions.

The isoxazole ring is generally considered to be electron-deficient, which deactivates it towards electrophilic aromatic substitution. However, the presence of the strongly activating amino group at the C5 position can facilitate such reactions. The amino group directs incoming electrophiles primarily to the C4 position. Reactions such as halogenation, nitration, or sulfonation would be expected to occur at this site, provided that conditions are controlled to prevent reaction on the more reactive furan (B31954) ring or with the amine functionality itself. The synthesis of 4-iodoisoxazoles through electrophilic cyclization demonstrates the accessibility of the C4 position to electrophilic attack. nih.gov

Nucleophilic aromatic substitution (SNAr) is a more characteristic reaction for the electron-deficient isoxazole ring, particularly when a good leaving group is present at the C3 or C5 positions. researchgate.netmdpi.com While the amino group in the parent compound is a poor leaving group, it can be converted into a much better one. For instance, the diazonium salt formed via diazotization (as described in 4.1.3) is an excellent leaving group (N₂) and can be readily displaced by a wide range of nucleophiles.

Furthermore, studies on 5-nitroisoxazoles have shown that the nitro group at the C5 position can be efficiently displaced by various nucleophiles. researchgate.netmdpi.com This highlights the susceptibility of the C5 position to nucleophilic attack, a pathway that becomes accessible for this compound upon transformation of the amino group into a suitable leaving group.

Ring-Opening and Rearrangement Reactions (e.g., Isoxazole-Pyrrole Transformation)

The isoxazole ring, while aromatic, is susceptible to cleavage of its weak N-O bond under various conditions, leading to ring-opening and subsequent rearrangement reactions. These transformations are valuable synthetic tools for accessing other heterocyclic systems.

One of the notable rearrangements is the isoxazole-pyrrole transformation. While specific studies on this compound are not extensively detailed in the provided search results, the general mechanism for such transformations often involves reductive cleavage of the N-O bond, followed by cyclization. For isoxazoles, this can be initiated by catalytic hydrogenation or treatment with other reducing agents. The resulting intermediate can then undergo intramolecular condensation to form a pyrrole (B145914) ring. The exocyclic amino group in this compound could play a crucial role in directing or participating in these rearrangement cascades. researchgate.net

Base-induced rearrangements of isoxazolones, which are structurally related to isoxazol-5-amines, have been shown to yield various heterocyclic products, including imidazopyridines and indoles, depending on the substituents. nih.gov These reactions proceed through an initial nucleophilic attack on the isoxazole ring, leading to ring opening and subsequent recyclization. nih.gov This suggests that the amino group of this compound could similarly participate in or influence base-catalyzed rearrangement pathways.

Reactivity of the Furan Ring System

It is important to note that harsh reaction conditions, particularly strong acids, can lead to polymerization or ring-opening of the furan moiety. Therefore, milder reagents and conditions are often preferred for electrophilic substitutions on furan-containing compounds.

The furan ring can participate as a diene in Diels-Alder reactions, a type of [4+2] cycloaddition. This reactivity allows for the construction of bicyclic systems. The isoxazole moiety can also be synthesized via 1,3-dipolar cycloaddition reactions. researchgate.netmdpi.comnih.gov For instance, nitrile oxides can react with alkynes to form isoxazoles. nih.govnih.gov This synthetic route is a fundamental method for constructing the isoxazole core. nanobioletters.com

Regioselective Functionalization of the Core Structure

The presence of multiple reactive sites in this compound—the furan ring, the isoxazole ring, and the amino group—makes regioselective functionalization a critical aspect of its chemistry. Synthetic strategies can be designed to target a specific position while leaving others intact.

For the isoxazole ring, regioselective synthesis of functionalized derivatives is a well-established field. For example, facile synthetic routes have been developed for either 3- or 5-fluoroalkyl-substituted isoxazoles. nih.govenamine.net These methods often rely on controlling the reaction conditions to direct the addition of nucleophiles or electrophiles to the desired position. researchgate.net Nucleophilic aromatic substitution (SNAr) reactions on 5-nitroisoxazoles have also been employed for regioselective functionalization, providing access to a variety of derivatives. nih.gov

The amino group at the C5 position can be readily acylated, alkylated, or used as a handle for further synthetic modifications. The furan ring, as discussed, can undergo regioselective electrophilic substitution. The choice of reagents and reaction conditions will determine the outcome of the functionalization.

Functionalization Site Reaction Type Potential Reagents Expected Outcome
C5-Amino GroupAcylationAcyl chlorides, AnhydridesN-acylated derivatives
C5-Amino GroupAlkylationAlkyl halidesN-alkylated derivatives
Furan Ring (C2/C5)Electrophilic SubstitutionNBS, NIS, HNO3/Ac2OHalogenated or nitrated furan derivatives
Isoxazole RingNucleophilic Substitution (if activated)Nucleophiles (e.g., amines, thiols)Substitution at an activated position

Oxidation and Reduction Reactions

The oxidation and reduction of this compound can lead to a variety of transformed products. The furan ring is generally sensitive to strong oxidizing agents. However, specific reagents can be used to achieve desired transformations.

Reduction of the isoxazole ring, typically through catalytic hydrogenation, can lead to the cleavage of the N-O bond and ring opening. This can be a key step in the synthesis of other acyclic or heterocyclic compounds, such as γ-amino alcohols or β-hydroxy ketones. nih.gov The nitro group, if present as a precursor to the amine, can be reduced to the amino group using various reducing agents like Zn dust or SnCl2. researchgate.net

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

The development of derivatives of a core structure is fundamental for structure-activity relationship (SAR) studies, which aim to understand how chemical structure correlates with biological activity. For this compound, derivatization can be achieved by modifying the furan ring, the isoxazole ring, or the amino group.

SAR studies on related compounds have shown that modifications to the heterocyclic rings can significantly impact biological activity. For instance, in a series of YC-1 derivatives, replacing the furan ring with other heterocycles like isoxazole or pyrazole (B372694) resulted in altered inhibitory effects on certain biological targets. nih.gov Similarly, substitutions on the furan or another aromatic ring can dramatically enhance or reduce activity. nih.gov

Computational and Theoretical Investigations of 3 Furan 3 Yl Isoxazol 5 Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable in modern chemical research. These methods allow for the detailed examination of the electronic structure and geometry of molecules, offering a theoretical lens through which to interpret experimental findings and predict molecular behavior.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 3-(Furan-3-yl)isoxazol-5-amine and related isoxazole (B147169) derivatives, DFT calculations, often employing basis sets like B3LYP/6-311G(d,p), are used to determine the optimized molecular geometry. dntb.gov.ua This involves calculating bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state.

The electronic structure, including the distribution of electron density and electrostatic potential, can also be mapped using DFT. The molecular electrostatic potential (MEP) surface is particularly useful for identifying the electron-rich and electron-deficient regions of a molecule, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively. dntb.gov.ua

Conformational Analysis and Energy Landscapes

Molecules like this compound can exist in different spatial arrangements, or conformations, due to the rotation around single bonds. Conformational analysis aims to identify the most stable conformers and to map the potential energy surface that governs their interconversion.

Computational methods can systematically explore the rotational possibilities around the bond connecting the furan (B31954) and isoxazole rings, as well as the orientation of the amine group. By calculating the energy of each conformation, an energy landscape can be constructed, revealing the global minimum (the most stable conformation) and other local minima. This information is critical for understanding how the molecule might bind to a receptor or enzyme active site, as the bioactive conformation may not be the lowest energy conformation in solution. For related molecules, conformational flexibility has been investigated due to its importance in their biological activity. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and electronic properties. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. researchgate.net For various isoxazole derivatives, FMO analysis has been performed to understand their stability and reactivity. researchgate.net

Table 1: Frontier Molecular Orbital Energies and Related Parameters for a Representative Isoxazole Derivative

ParameterValue (eV)
EHOMO-6.5
ELUMO-1.5
HOMO-LUMO Gap (ΔE)5.0
Ionization Potential (I)6.5
Electron Affinity (A)1.5
Global Hardness (η)2.5
Chemical Potential (μ)-4.0
Electrophilicity Index (ω)3.2

Note: The values in this table are illustrative for a representative isoxazole derivative and are typically calculated using DFT methods. The specific values for this compound would require dedicated calculations.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Quantum chemical calculations are widely used to predict various spectroscopic properties, which can then be compared with experimental data to confirm the structure of a synthesized compound.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which can be converted into NMR chemical shifts (¹H and ¹³C). mdpi.com These predicted spectra can be invaluable in assigning the signals in experimental NMR spectra, especially for complex molecules. nih.govmdpi.com

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies, when scaled by an appropriate factor, can be compared with the experimental FT-IR spectrum to identify the characteristic vibrational modes of the molecule. dergipark.org.tr

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities in the UV-Vis spectrum. dntb.gov.ua These calculations can help in understanding the electronic transitions responsible for the observed absorption bands.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry provides a powerful platform for investigating the mechanisms of chemical reactions, offering insights that are often difficult or impossible to obtain through experimental means alone.

Transition State Characterization and Energy Barriers

For a chemical reaction to occur, the reactants must pass through a high-energy state known as the transition state. Computational methods can be used to locate the geometry of this transition state and calculate its energy. The energy difference between the reactants and the transition state is the activation energy or energy barrier, which determines the rate of the reaction.

For the synthesis of isoxazole derivatives, which can involve cycloaddition reactions, computational studies can elucidate the detailed reaction pathway. nih.gov By mapping the potential energy surface connecting reactants, transition states, intermediates, and products, chemists can gain a deeper understanding of the reaction mechanism, including its regioselectivity and stereoselectivity. This knowledge is crucial for optimizing reaction conditions to improve yields and selectivity. For related heterocyclic systems, computational studies have been used to shed light on reaction formation mechanisms. researchgate.net

Solvent Effects on Reaction Pathways

The solvent environment plays a critical role in the reaction pathways of heterocyclic compounds like this compound. Theoretical studies on related structures reveal that solvent choice can significantly influence reaction mechanisms, rates, and product yields. Computational models, including Density Functional Theory (DFT) and combined quantum mechanics/molecular mechanics (QM/MM) simulations, have been employed to elucidate these effects. scispace.com

For instance, in reactions involving isoxazole derivatives, polar aprotic solvents such as DMF or DMSO have been shown to be pivotal for certain transformation pathways. mdpi.com The effect of different solvents on the vinylogous Henry reaction of isatin (B1672199) with 3,5-dimethyl-4-nitroisoxazole (B73060) was investigated using DFT methods. scispace.com This study compared the reaction in water, tetrahydrofuran (B95107) (THF), and methanol. scispace.com The results indicated that water was the most suitable solvent, providing a high yield in the shortest time, followed by the protic organic solvent methanol, while the organic solvent THF resulted in a much lower yield and longer reaction time. scispace.com

Theoretical calculations using the Polarizable Continuum Model (IEFPCM) are often used to account for solvent effects in cycloaddition reactions that form isoxazole rings. acs.orgacs.org These studies can calculate the Gibbs free energies of activation in different solvents, predicting how the solvent environment impacts the thermodynamics and kinetics of the reaction. acs.orgacs.org For example, in a [3+2] cycloaddition reaction, calculations showed only a slight energetic difference between running the reaction in dichloromethane (B109758) (DCM) versus benzene (B151609), suggesting a nonpolar character for that specific transformation. acs.org

Furthermore, computational studies on the interaction of isoxazole and furan with water molecules have provided insights into microhydration. researchgate.net These analyses, using methods like B3LYP and MP2, show that water can form hydrogen bonds with the nitrogen atom of the isoxazole ring, which is a more stable interaction than bonding with the oxygen atom. researchgate.net This fundamental understanding of solvent interaction at the molecular level is crucial for predicting how solvents will mediate more complex reaction pathways.

Table 1: Effect of Different Solvents on the Vinylogous Henry Reaction of an Isoxazole Derivative Data derived from studies on 3,5-dimethyl-4-nitroisoxazole. scispace.com

SolventSolvent TypeReaction TimeProduct Yield
WaterPolar Protic1.5 hours>99%
MethanolPolar Protic6 hours~92%
Tetrahydrofuran (THF)Polar Aprotic12 hours53%

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational tool for exploring the dynamic nature and stability of molecules like this compound. researchgate.net These simulations provide atomistic-level insights into the conformational flexibility and intermolecular interactions of the compound over time. frontiersin.org By running simulations, typically on the nanosecond scale, researchers can assess the structural stability of the molecule. researchgate.netfrontiersin.org

Key parameters analyzed from MD simulation trajectories include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). researchgate.netfrontiersin.org

RMSD is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. It provides insights into the structural stability of the molecule throughout the simulation. A stable RMSD trajectory suggests that the compound maintains a consistent conformation. researchgate.netfrontiersin.org

RMSF highlights the fluctuations of individual amino acid residues or parts of the molecule. This analysis can identify regions of higher flexibility or rigidity within the structure. frontiersin.org

For example, MD simulations performed on isoxazole derivatives have been used to assess the stability of protein-ligand complexes. researchgate.netfrontiersin.org In one such study, the RMSD and RMSF profiles for an isoxazole derivative complexed with an enzyme were analyzed over a 100 ns simulation, which suggested the complex remained stable. researchgate.netfrontiersin.org These computational studies are critical for understanding how the molecule might behave in a dynamic biological environment.

Table 2: Key Parameters in Molecular Dynamics (MD) Simulations

ParameterDescriptionSignificance
RMSD (Root Mean Square Deviation) Measures the average deviation of atomic positions from a reference structure over time.Indicates the overall structural stability and conformational changes of the molecule during the simulation. researchgate.netfrontiersin.org
RMSF (Root Mean Square Fluctuation) Measures the fluctuation of individual atoms or groups of atoms around their average positions.Identifies flexible and rigid regions within the molecular structure. frontiersin.org

Electron Scattering and Attachment Studies

Electron scattering experiments on the core components of this compound, particularly the isoxazole ring, provide fundamental data on how the molecule interacts with low-energy electrons. These studies are vital for understanding electron-induced processes. researchgate.net Using techniques like electron energy-loss spectroscopy (EELS), researchers can investigate the valence excited states of isoxazole. mostwiedzy.pl

EELS measurements allow for the identification and differentiation of both optically-allowed singlet states and spin-forbidden triplet states. mostwiedzy.pl For isoxazole, studies have identified four triplet states and determined their vertical excitation energies. mostwiedzy.pl The lowest energy triplet states, ππ* 1³A' and ππ* 2³A', were observed at 4.20 eV and 5.30 eV, respectively. mostwiedzy.pl

Furthermore, differential cross sections (DCS) for the elastic scattering of electrons from isoxazole molecules have been measured over a wide range of energies and scattering angles. aps.org These experiments have identified negative-ion resonances, which are temporary states where the electron is captured by the molecule. aps.org For isoxazole, a resonance was observed in the elastic scattering channel at 2.7 eV. aps.orgresearchgate.net Additional resonances were seen in the vibrational excitation channels at 5.5 eV and 10 eV. aps.org The absolute total cross-section (TCS) for electron scattering from isoxazole shows a broad enhancement between 5 and 15 eV. researchgate.net The formation of these negative-ion shape resonances can enhance energy-loss peaks in the spectra. mostwiedzy.pl Comparing the TCS data for isoxazole with that of furan reveals both similarities and differences in their electron interaction profiles. researchgate.net

Table 3: Experimentally Observed Electronic States and Resonances in Isoxazole

FeatureEnergy (eV)Observation MethodReference
Triplet State (ππ* 1³A')4.20Electron Energy-Loss Spectroscopy mostwiedzy.pl
Triplet State (ππ* 2³A')5.30Electron Energy-Loss Spectroscopy mostwiedzy.pl
Triplet State (1⁵a'π* 1³A'')5.68Electron Energy-Loss Spectroscopy mostwiedzy.pl
Negative-Ion Resonance2.7Elastic Electron Scattering aps.orgresearchgate.net
Negative-Ion Resonance5.5Vibrational Excitation aps.org
Negative-Ion Resonance10.0Vibrational Excitation aps.org

Mechanistic Studies of Biological Activities of 3 Furan 3 Yl Isoxazol 5 Amine and Its Analogues

Molecular Targets and Receptor Binding Investigations

Investigations into the molecular targets of furan-isoxazole compounds have identified specific enzymes and receptors through which they exert their effects. These studies involve a combination of biochemical assays and computational modeling to elucidate the nature of the molecular interactions.

Enzyme Inhibition Mechanism (e.g., COX inhibition)

A significant area of investigation for isoxazole (B147169) analogues has been their role as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and have been identified as therapeutic targets in cancer and neuro-inflammation. nih.gov The mechanism of inhibition often involves specific structural features of the isoxazole derivatives that allow them to bind effectively to the active site of COX-1 or COX-2.

For instance, research on a series of isoxazoles derived from [3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole], a known selective COX-1 inhibitor, revealed that strategic substitutions can enhance inhibitory activity and selectivity. The replacement of a methyl group with an amino group on the isoxazole core was found to improve both COX-1 selectivity and inhibitory potency. nih.gov

Further studies on 3-phenyl-5-furan isoxazole derivatives have demonstrated their potential to inhibit COX-2. rsc.orgnih.gov Molecular docking studies suggest that for effective COX-2 affinity, the isoxazole compound needs to be hydrophobic. The presence of two chloro groups on a phenyl ring in one analogue, for example, facilitates interaction with the active site of the COX-2 enzyme. rsc.org Docking experiments have been instrumental in clarifying the molecular basis for the observed COX selectivity in various furan-isoxazole compounds. nih.govresearchgate.net

Table 1: COX Inhibition by Furan-Isoxazole Analogues

Compound Analogue Target Enzyme Key Findings
Amino-substituted [3-(5-chlorofuran-2-yl)-4-phenylisoxazole] COX-1 Substitution of a methyl with an amino group improved COX-1 selectivity and inhibitory activity. nih.gov
3-phenyl-5-furan isoxazole derivative with two chloro groups COX-2 Exhibited potent COX-2 inhibition (IC50: 9.16 ± 0.38 µM); hydrophobicity was key for affinity. rsc.orgnih.gov

Receptor Agonism/Antagonism Mechanisms (e.g., Wnt pathway modulation)

Analogues of 3-(furan-3-yl)isoxazol-5-amine have been investigated for their ability to modulate signaling pathways by acting as receptor agonists or antagonists. The Wnt/β-catenin signaling pathway, which is often dysregulated in cancers, has been a target for such compounds. A study identified 2-(isoxazol-5-yl)phenyl 3,4-dihydroxybenzoate as a potential inhibitor of the Wnt/β-catenin pathway, demonstrating that the isoxazole scaffold can be used to disrupt specific protein-protein interactions within this cascade. nih.govdntb.gov.ua

In the context of the central nervous system, isoxazole derivatives have been characterized as antagonists for the α-amino-3-hydroxy-5-methyl-4-isoxazole propionate (B1217596) (AMPA) receptor. nih.gov For example, IKM-159, a structurally novel heterotricyclic analogue, was identified as an AMPA receptor-selective antagonist. nih.gov Its mechanism of action appears to be competitive, as its antagonism of steady-state currents is dependent on the agonist concentration. nih.gov Patch clamp experiments have been utilized to study the effects of novel bis(isoxazole) derivatives, revealing their properties as allosteric modulators of AMPA receptors. mdpi.com

Protein-Ligand Interaction Analysis

To understand the binding of isoxazole derivatives to their protein targets at a molecular level, various analytical techniques are employed. Molecular docking and molecular dynamics simulations are powerful computational tools used to predict and analyze the binding poses and interaction energies of ligands within the active sites of proteins like COX enzymes or AMPA receptors. nih.govresearchgate.netmdpi.com

Experimental techniques provide complementary data. The thermal shift assay (TSA) is used to assess the direct binding of a ligand to a target protein by measuring changes in the protein's thermal stability upon ligand binding. nih.gov For instance, potent trisubstituted isoxazole ligands demonstrated significant thermal stabilization of their target protein, confirming a direct interaction. nih.gov

Furthermore, advanced computational methods like the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) method are used to calculate the binding free energies of protein-ligand complexes, providing a more quantitative understanding of the interaction. nih.govresearchgate.net These analyses can rationalize structure-activity relationships and guide the design of more potent and selective inhibitors. nih.gov

Cellular Pathway Modulation

The biological effects of this compound and its analogues extend to the modulation of critical cellular pathways that control cell fate, including apoptosis and cell cycle progression.

Apoptosis Induction Pathways (Mechanistic Aspects)

Several isoxazole derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. The underlying mechanisms often involve the activation of specific signaling cascades. For example, a series of novel isoxazole-piperazine hybrids were found to induce oxidative stress in liver cancer cells. researchgate.net This leads to apoptosis through the activation of the p53 tumor suppressor protein and the inhibition of the Akt cell survival pathway. researchgate.net

The intrinsic, or mitochondrial, pathway of apoptosis is a common mechanism triggered by cytotoxic compounds. nih.gov Research on isoxazole derivatives has indicated that they can regulate apoptosis through p53 activation via mitochondrial-dependent pathways. semanticscholar.org This typically involves the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the executioner enzymes of apoptosis. nih.gov

Table 2: Mechanistic Aspects of Apoptosis Induction by Isoxazole Analogues

Compound Class Cell Line Apoptosis Induction Mechanism
Isoxazole-piperazine hybrids Human liver cancer cells (Huh7, Mahlavu) Induction of oxidative stress, activation of p53, inhibition of Akt survival pathway. researchgate.net

Cell Cycle Regulation Mechanisms

In addition to inducing apoptosis, isoxazole compounds can exert anticancer effects by arresting the cell cycle, thereby preventing cancer cell proliferation. The glutamine antagonist Acivicin, an isoxazole-containing compound, was shown to inhibit the cell cycle progression of human pancreatic carcinoma cells. nih.gov Cells treated with Acivicin showed a significantly reduced rate of progression after passing a point in the late G1 phase or early S phase of the cell cycle. nih.gov

Similar to their role in apoptosis, isoxazole-piperazine hybrids have been demonstrated to cause cell cycle arrest in liver cancer cells, a mechanism that is also linked to the activation of the p53 protein. researchgate.net The activation of p53 can lead to the upregulation of cell cycle inhibitors, halting cell division and preventing the propagation of damaged cells. researchgate.net Studies on benzothiazole-based isoxazole derivatives have also highlighted their ability to regulate the cell cycle, reinforcing the importance of this mechanism in the anticancer activity of this class of compounds. semanticscholar.org

Modulators of Neurotransmitter Systems

While direct studies on this compound are limited, the broader class of isoxazole derivatives has been recognized for its potential to modulate various neurotransmitter systems. Some isoxazole-containing compounds exhibit properties similar to gamma-aminobutyric acid (GABA), suggesting a potential role as inhibitory neurotransmitter modulators. researchgate.net For instance, the isoxazole ring is a key component in drugs that antagonize D2/5HT2A receptors, highlighting its importance in modulating dopaminergic and serotonergic pathways. rsc.org Furthermore, certain isoxazole ether scaffolds have been the basis for developing novel α4β2-nicotinic acetylcholine (B1216132) receptor (nAChR) agonists, indicating a role in cholinergic systems. nih.gov The inherent ability of nitrogen- and oxygen-containing heterocycles, such as isoxazole, to bind with various enzymes and receptors through non-covalent interactions underpins their diverse neurological activities. researchgate.net

Structure-Activity Relationship (SAR) Studies for Mechanistic Understanding

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound and its analogues influences their biological activity. These studies involve systematically altering parts of the molecule to determine which features are essential for its therapeutic effects.

The nature and position of substituents on the isoxazole and furan (B31954) rings play a pivotal role in determining the target affinity and selectivity of these compounds. The presence of specific functional groups can significantly enhance biological activity. rsc.org For example, in a series of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole derivatives, the introduction of electron-withdrawing groups like trifluoro and chloro groups was found to increase antimicrobial activity. nih.gov Similarly, for N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea derivatives, an electron-rich fused ring on the phenyl group was beneficial for antiproliferative activity. nih.gov

The hydrophobicity of substituents is also a key factor. For certain 3-phenyl-5-furan isoxazole derivatives targeting COX-2, the presence of two chloro groups at the ortho and para positions increased the hydrophobicity, which is essential for interaction with the active site. rsc.org In another study, coumarin (B35378) and methoxy (B1213986) substituents on isoxazole derivatives rendered them more active against fungal and bacterial strains. rsc.org The table below summarizes the influence of various substituents on the biological activity of isoxazole analogues.

Compound Series Substituent Effect on Activity Reference
6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazoleElectron-withdrawing groups (e.g., trifluoro, chloro)Increased antimicrobial activity nih.gov
N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylureaElectron-rich fused ringBeneficial for antiproliferative activity nih.gov
3-phenyl-5-furan isoxazoleTwo chloro groups (ortho and para)Increased hydrophobicity and COX-2 affinity rsc.org
Isoxazole derivativesCoumarin and methoxy groupsIncreased antifungal and antibacterial activity rsc.org
Indole-containing isoxazolesElectron-withdrawing groups (e.g., -F, -CF3) on phenyl ringExcellent sPLA2 inhibitory activity nih.gov

The core heterocyclic structures, namely the furan and isoxazole rings, are fundamental to the biological interactions of this compound. The isoxazole ring, being an electron-rich aromatic structure, is a key pharmacophore in many biologically active compounds. rsc.orgnih.gov Its unique physicochemical properties enable it to engage in various non-covalent interactions such as hydrogen bonding, π–π stacking, and hydrophobic effects, which are crucial for binding to biological targets. rsc.org The weak nitrogen-oxygen bond in the isoxazole ring can also be involved in ring cleavage reactions, which may be relevant to its mechanism of action. rsc.org

The furan ring is another important scaffold in medicinal chemistry, known for its presence in numerous bioactive compounds. ijabbr.com The delocalization of π-electrons in structures containing both furan and isoxazole rings can lead to increased lipophilicity, which may enhance penetration into lipid membranes. rsc.org The combination of these two heterocyclic rings creates a unique electronic and structural profile that can be optimized for specific biological targets.

In Vitro Mechanistic Models (e.g., Biochemical Assays, Cell-Based Assays for Pathway Analysis)

A variety of in vitro models are employed to investigate the mechanisms of action of this compound and its analogues. These models provide crucial data on their biological effects at the cellular and molecular levels.

Biochemical assays are frequently used to determine the inhibitory activity of these compounds against specific enzymes. For instance, the anti-inflammatory potential of 3-phenyl-5-furan isoxazole derivatives was evaluated by measuring their ability to inhibit COX-2, with IC50 values being a key metric. rsc.org Similarly, the inhibitory activity of novel isoxazole derivatives against xanthine (B1682287) oxidase has been determined, with enzyme kinetic studies revealing mixed-type inhibition. nih.gov

Cell-based assays are essential for understanding the effects of these compounds on cellular pathways and viability. The antiproliferative activity of 3,5-bis(3ʹ-indolyl)isoxazoles has been evaluated in vitro against a diverse range of human tumor cell lines. nih.gov The cytotoxic selectivity of N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea derivatives has been demonstrated against specific cancer cell lines, such as MV4-11 cells. nih.gov Furthermore, antimicrobial activity is often assessed by determining the minimum inhibitory concentration (MIC) against various bacterial and fungal strains. nih.govmdpi.com The table below provides examples of in vitro models used to study isoxazole derivatives.

Assay Type Target/Model Parameter Measured Compound Class Reference
Biochemical AssayCOX-2 EnzymeIC50 Value3-phenyl-5-furan isoxazole derivatives rsc.org
Biochemical AssayXanthine OxidaseIC50 Value, Inhibition Type5-(1H-indol-5-yl)isoxazole-3-carboxylic acids nih.gov
Cell-Based AssayHuman Tumor Cell LinesAntiproliferative Activity3,5-bis(3ʹ-indolyl)isoxazoles nih.gov
Cell-Based AssayMV4-11 Xenograft ModelTumor RegressionN-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea derivatives nih.gov
Cell-Based AssayVarious Bacteria and FungiMinimum Inhibitory Concentration (MIC)3-[(E)-(furan-3-ylmethylidene)amino]-2-phenylquinazolin-4(3H)-one mdpi.com

Molecular Modeling and Docking Studies for Target Prediction and Binding Mode Analysis

Molecular modeling and docking studies are powerful computational tools used to predict the biological targets of this compound and its analogues and to analyze their binding modes at the atomic level. These studies provide insights into the specific interactions between the compound and its target protein, which can guide the design of more potent and selective molecules.

For example, molecular docking studies of 3-phenyl-5-furan isoxazole derivatives with COX-1 and COX-2 have been used to explain their selective affinity. rsc.org These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are responsible for the compound's activity. In the case of novel xanthine oxidase inhibitors, docking studies showed that a 5-(1H-indol-5-yl)isoxazole-3-carboxylic acid derivative could form hydrogen bonds with Ser876 and Thr1010 residues in the active site, in addition to retaining key interactions similar to the known inhibitor febuxostat. nih.gov

The general workflow for such studies involves obtaining the 3D structure of the target protein, often from the Protein Data Bank, and then using computational algorithms to predict the most likely binding pose of the ligand within the active site. The quality of the binding is often evaluated using a scoring function that estimates the binding affinity. acu.edu.in

Investigations into Antimicrobial and Antifungal Mechanisms

The antimicrobial and antifungal activities of isoxazole derivatives, including those with furan moieties, have been extensively studied. researchgate.netnih.gov The mechanism of action for these compounds can vary depending on their specific structure and the target microorganism.

One proposed mechanism is the disruption of microbial membranes. The lipophilic nature of some furan-isoxazole derivatives, due to the delocalization of π-electrons, may allow them to penetrate lipid membranes, leading to cell lysis. rsc.org

Another potential mechanism is the inhibition of essential microbial enzymes. For instance, some isoxazole derivatives have been shown to inhibit glucosamine-6-phosphate synthase, an enzyme crucial for the synthesis of the bacterial cell wall. nih.gov

Structure-activity relationship studies have revealed that the presence of certain substituents can enhance antimicrobial and antifungal activity. For example, the presence of a trifluoromethyl (CF3) group in some isoxazole derivatives made them active as antimicrobial scaffolds. nih.gov The table below summarizes the antimicrobial and antifungal activities of selected isoxazole derivatives.

Compound/Derivative Target Organism(s) Observed Activity/Mechanism Reference
3-[(E)-(furan-3-ylmethylidene)amino]-2-phenylquinazolin-4(3H)-oneS. aureus, B. subtilis, E. coliEffective against Gram-positive and Gram-negative bacteria mdpi.com
Isoxazole derivatives with coumarin and methoxy substituentsAspergillus fumigatus and other bacterial strainsGood inhibitory effect rsc.org
6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole derivatives with electron-withdrawing groupsBacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosaInhibition of bacterial growth nih.gov
Isoxazole derivatives with CF3 groupsS. aureus, C. albicansActive as antimicrobial scaffolds nih.gov

Advanced Applications and Future Research Directions

Role as a Privileged Scaffold in Pharmaceutical Lead Compound Discovery

The isoxazole (B147169) ring is widely regarded as a "privileged scaffold" in medicinal chemistry, a framework that can provide ligands for diverse biological targets. rsc.orgnih.govresearchgate.net Isoxazole-containing compounds have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective activities. rsc.orgnih.gov This versatility makes them attractive starting points in drug discovery. rsc.org For instance, derivatives of [3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole] have been investigated as highly selective COX-1 inhibitors, a promising strategy for cancer and neuro-inflammation-derived diseases. nih.gov The presence of a furan (B31954) ring in other isoxazole derivatives has also been linked to potent anti-inflammatory and anticancer effects. nih.gov

The 3-(Furan-3-yl)isoxazol-5-amine structure is a prime candidate for lead compound discovery. The furan and isoxazole moieties can engage in various non-covalent interactions with biological targets, while the 5-amine group provides a crucial vector for chemical modification, allowing for the synthesis of extensive compound libraries to probe structure-activity relationships (SAR). The exploration of this scaffold could lead to the identification of novel therapeutics for a range of diseases, from cancer to neurodegenerative disorders. nih.gov

Table 1: Selected Biological Activities of Isoxazole-Based Scaffolds

Biological Activity Example Scaffold/Drug Therapeutic Area
Anticancer N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea derivatives Acute Myeloid Leukemia nih.gov
Anti-inflammatory 3-phenyl-5-furan isoxazole derivatives Inflammation (COX-2 inhibition) nih.gov
Antimicrobial Sulfamethoxazole, Cloxacillin Bacterial Infections researchgate.net
Antiviral Pleconaril Viral Infections nih.gov
Neuroprotective Zonisamide Epilepsy, Parkinson's Disease nih.gov

Potential in Agrochemical Development (e.g., Fungicidal and Herbicidal Action Mechanisms)

Beyond pharmaceuticals, the isoxazole skeleton is a core component in several commercial agrochemicals, valued for its fungicidal, herbicidal, and insecticidal properties. nih.govresearchgate.net For example, isoxaben (B1672637) and isoxaflutole (B1672639) are well-established herbicides. nih.gov Derivatives of isoxazol-5(4H)-one have also been noted for their agricultural applications as fungicides. researchgate.net

Given this precedent, this compound represents a promising platform for the development of new agrochemicals. The furan moiety is also present in compounds with known antimicrobial and fungicidal activity. ijabbr.comnih.gov The fungicidal potential of isoxazole derivatives has been demonstrated against various plant pathogens, including Chrysoporium tropicum, Fusarium oxysporum, and Geotrichum candidum. The mechanism of action for such compounds can vary, but they often involve the disruption of essential cellular processes in the target pest or weed. Future research could focus on synthesizing derivatives of this compound and screening them for activity against a panel of agricultural pests and pathogens to identify novel crop protection agents.

Exploration in Material Science Applications

The unique electronic and structural characteristics of heterocyclic compounds are increasingly being exploited in the field of material science.

Optoelectronic Properties

Theoretical studies on some isoxazole derivatives have highlighted their potential for applications in optoelectronics and nonlinear optical (NLO) materials. worldscientific.commdpi.com Density Functional Theory (DFT) studies have shown that certain isoxazole structures exhibit significant first hyperpolarizability values, suggesting they could be effective NLO contestants. worldscientific.com Concurrently, organic materials incorporating furan units are being investigated for their unique optoelectronic properties, with applications in organic photovoltaics and lasing systems. rsc.orgarxiv.org The combination of an electron-rich furan ring and an isoxazole core in this compound could lead to interesting photophysical properties, such as intramolecular charge transfer, which is desirable for optoelectronic applications. This remains a largely unexplored area, warranting theoretical and experimental investigation into the compound's potential use in organic electronics.

Polymer Integration and Functional Coatings

The development of functional polymers and coatings is critical for creating materials with tailored surface properties, such as hydrophobicity, antibacterial activity, or specific reactivity. daryatamin.com Furan-based monomers are used in the synthesis of a variety of polymers, including polyesters and polyamides, and can undergo reversible Diels-Alder reactions, a useful tool for creating self-healing or thermoset materials. mdpi.comdntb.gov.ua The this compound molecule possesses two key features for polymer integration: the furan ring, which can be incorporated into polymer backbones, and the amine group, which can serve as a reactive site for grafting the molecule onto existing polymer surfaces or as a monomer in polycondensation reactions. Integrating this scaffold could yield functional coatings with novel electronic, bioactive, or stimuli-responsive properties.

Design and Synthesis of Next-Generation Derivatives for Enhanced Specificity and Potency

The therapeutic and industrial value of the this compound scaffold can be fully realized through the rational design and synthesis of next-generation derivatives. The primary strategy for creating diverse isoxazole derivatives is the 1,3-dipolar cycloaddition reaction between an alkyne and a nitrile oxide. nih.govresearchgate.net This method allows for the construction of the core isoxazole ring with various substituents.

For the this compound scaffold, synthetic efforts can be directed toward three main areas:

Modification of the Furan Ring: Introducing substituents onto the furan ring could modulate the electronic properties and steric profile of the molecule, influencing its binding affinity and selectivity for a specific biological target.

Derivatization of the Amine Group: The 5-amine group is a versatile handle for a wide range of chemical transformations, such as acylation, alkylation, or sulfonylation, enabling the creation of large libraries of amides, ureas, and other derivatives for biological screening. nih.gov

Synthesis of Fused Systems: Creating fused heterocyclic systems by reacting the amine group with adjacent functionalities can lead to more rigid and conformationally constrained molecules, which often results in higher potency and selectivity. researchgate.net

By systematically exploring these modifications, new derivatives can be developed with optimized pharmacological profiles, such as enhanced potency against a specific enzyme or receptor and reduced off-target effects. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design

The discovery and optimization of novel compounds is a long and costly process. springernature.com Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools in chemical and pharmaceutical research. springernature.com These computational approaches can accelerate the design-synthesis-test cycle significantly.

For the this compound scaffold, AI and ML can be applied in several ways:

Predictive Modeling: ML models, such as random forests or deep neural networks, can be trained on existing chemical data to predict the biological activity, toxicity, and physicochemical properties (ADMET) of virtual derivatives. princeton.edu This allows for the in silico screening of vast virtual libraries, prioritizing the most promising candidates for synthesis.

Generative Design: Generative AI models can design entirely new molecules based on the this compound core, optimized for desired properties like high binding affinity to a specific protein target or improved solubility. springernature.com

Reaction Prediction: ML has been used to predict the performance and outcomes of chemical reactions, including those involving isoxazoles. princeton.edu This can guide the selection of optimal synthetic routes and reaction conditions, saving time and resources in the lab.

De Novo Design: Computational tools can be used for the de novo design of new inhibitors based on the isoxazole core, helping to identify novel candidates with potentially improved efficacy. nih.gov

By integrating AI and ML into the research workflow, the exploration of the chemical space around this compound can be made more efficient and targeted, increasing the probability of discovering next-generation compounds with superior performance in medicine, agriculture, or material science.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
[3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole]
Sulfamethoxazole
Cloxacillin
Pleconaril
Zonisamide
Leflunomide
Isoxaben
Isoxaflutole

Challenges and Opportunities in the Academic Research of Furan-Isoxazole Amines

The academic exploration of furan-isoxazole amines, including the specific compound this compound, is a field ripe with potential, yet it is not without its significant hurdles. A primary challenge lies in the selective functionalization of the furan and isoxazole rings. Both heterocyclic systems possess multiple reactive sites, and achieving regioselectivity during chemical modifications can be complex. For instance, direct C-H activation on the isoxazole ring is a known challenge in synthetic chemistry. researchgate.net Similarly, the furan ring is susceptible to various reactions, and controlling the outcome to a specific desired product requires carefully designed synthetic strategies. rsc.org

Another significant challenge is the inherent stability of the isoxazole ring under certain reaction conditions. The N-O bond in the isoxazole ring can be susceptible to cleavage, which can lead to undesired side reactions and decomposition of the core structure. researchgate.net This instability can limit the scope of chemical transformations that can be applied to furan-isoxazole amines, thereby hindering the development of diverse derivatives for structure-activity relationship (SAR) studies.

Despite these challenges, the opportunities in the academic research of furan-isoxazole amines are vast and compelling. The unique combination of the furan and isoxazole moieties in a single molecule presents a fertile ground for the discovery of novel bioactive compounds. researchgate.net Both furan and isoxazole derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.netespublisher.comijabbr.com The synergistic effect of these two pharmacophores in a single entity like this compound could lead to the development of new therapeutic agents with enhanced potency and novel mechanisms of action.

The amino group at the 5-position of the isoxazole ring offers a convenient handle for further chemical modifications, allowing for the creation of extensive libraries of derivatives. This provides a significant opportunity for medicinal chemists to explore the chemical space around the furan-isoxazole scaffold and to optimize the biological activity of these compounds. The introduction of an exocyclic amino substituent has been reported as a strategy to facilitate the enantioselective functionalization of less reactive N-heteroaromatic compounds like isoxazoles. researchgate.net

Furthermore, the exploration of the photophysical and material properties of furan-isoxazole amines represents another promising avenue of research. The conjugated system formed by the furan and isoxazole rings may impart interesting electronic and optical properties to these molecules, making them potential candidates for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or molecular sensors.

A summary of the key challenges and opportunities is presented in the table below:

ChallengesOpportunities
Achieving regioselective functionalization of both furan and isoxazole rings.Discovery of novel bioactive compounds with potential therapeutic applications.
Instability of the isoxazole ring under certain reaction conditions.Exploration of synergistic pharmacological effects of the combined furan and isoxazole pharmacophores.
Limited scope of applicable chemical transformations.Facile derivatization through the amino group for extensive SAR studies.
Potential for N-O bond cleavage leading to undesired side products.Investigation of photophysical and material properties for novel applications.

Outlook for Sustainable and Efficient Synthetic Routes

The future of synthesizing this compound and related furan-isoxazole amines is increasingly geared towards the development of sustainable and efficient methodologies that align with the principles of green chemistry. Traditional synthetic routes often involve harsh reaction conditions, the use of hazardous reagents and solvents, and the generation of significant chemical waste. The outlook for future synthetic strategies focuses on overcoming these limitations. nih.gov

A significant area of development is the use of greener solvents. Water, in particular, is being explored as a reaction medium for the synthesis of isoxazole derivatives, offering an environmentally benign alternative to volatile organic compounds. mdpi.com The use of deep eutectic solvents (DES) and ionic liquids also presents a promising avenue for creating more sustainable reaction environments.

Catalysis is another cornerstone of future synthetic strategies. The development of novel catalysts that can promote the efficient and selective formation of the furan and isoxazole rings is a key research focus. This includes the use of heterogeneous catalysts, which can be easily recovered and reused, thereby reducing waste and cost. nanochemres.org Biocatalysis, employing enzymes to carry out specific chemical transformations, is also gaining traction as a sustainable method for synthesizing complex molecules with high stereoselectivity. For instance, lipase (B570770) has been used in the one-pot synthesis of isoxazole derivatives under aqueous conditions. mdpi.com Furthermore, the use of agro-waste-based catalysts is being explored for the synthesis of isoxazole derivatives, which is both eco-friendly and cost-effective. nih.gov

The exploration of alternative energy sources to drive chemical reactions is another important aspect of sustainable synthesis. Microwave-assisted and ultrasound-assisted synthesis have been shown to accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. researchgate.net

The future outlook for the synthesis of furan-isoxazole amines will likely involve a combination of these approaches, aiming for processes that are not only chemically efficient but also environmentally responsible. The table below summarizes the key sustainable and efficient synthetic strategies for the future.

Synthetic StrategyKey Advantages
Green Solvents (e.g., water, deep eutectic solvents)Reduced environmental impact, increased safety. mdpi.com
Advanced Catalysis (e.g., heterogeneous catalysts, biocatalysts)High efficiency and selectivity, catalyst reusability, milder reaction conditions. nanochemres.orgmdpi.com
One-Pot and Multicomponent Reactions (MCRs) Increased efficiency, reduced waste, improved atom economy. researchgate.netresearchgate.net
Alternative Energy Sources (e.g., microwave, ultrasound)Faster reaction rates, lower energy consumption. researchgate.net

Q & A

Advanced Research Question

  • In Vitro :
    • p38α MAP Kinase Inhibition : Measure IC₅₀ via fluorescence polarization assays using recombinant enzyme .
    • Cytokine Suppression : Quantify TNF-α/IL-6 levels in LPS-stimulated macrophages (e.g., RAW 264.7 cells) .
  • In Vivo :
    • Murine Carrageenan-Induced Edema : Assess dose-dependent reduction in paw swelling .
    • Behavioral Models : Rotarod tests for CNS activity (e.g., locomotor stimulation) .

How can computational methods predict the metabolic stability of this compound derivatives?

Advanced Research Question

  • ADMET Prediction : Tools like SwissADME estimate metabolic sites (e.g., furan ring oxidation via CYP3A4) .
  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to identify labile positions (e.g., N–H bonds prone to glucuronidation) .
  • In Silico Metabolite Identification : Software like Meteor (Lhasa Ltd.) predicts phase I/II metabolites for prioritization in LC-MS/MS studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.